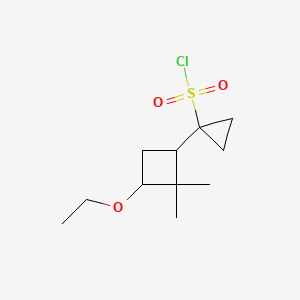
1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring, a cyclobutyl group, and a sulfonyl chloride functional group. The ethoxy and dimethyl substituents on the cyclobutyl ring add to its complexity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol or ethyl halides.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through sulfonation reactions using chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
科学的研究の応用
1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride depends on its chemical reactivity and interactions with other molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its biological activity are still under investigation.
類似化合物との比較
Similar Compounds
Cyclopropane-1-sulfonyl chloride: Lacks the cyclobutyl and ethoxy substituents.
Cyclobutyl sulfonyl chloride: Lacks the cyclopropane ring and ethoxy substituent.
Ethoxycyclobutane: Lacks the sulfonyl chloride group and cyclopropane ring.
Uniqueness
1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring, a cyclobutyl group, and a sulfonyl chloride functional group
特性
分子式 |
C11H19ClO3S |
|---|---|
分子量 |
266.79 g/mol |
IUPAC名 |
1-(3-ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-4-15-9-7-8(10(9,2)3)11(5-6-11)16(12,13)14/h8-9H,4-7H2,1-3H3 |
InChIキー |
KCXOPYAXDWBWFV-UHFFFAOYSA-N |
正規SMILES |
CCOC1CC(C1(C)C)C2(CC2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


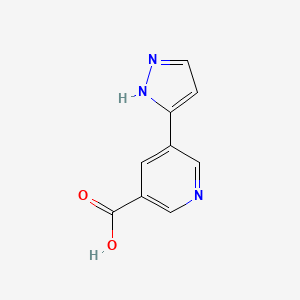
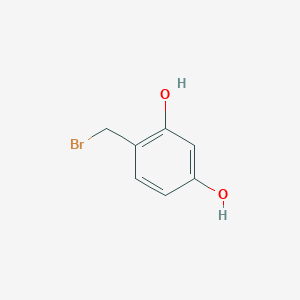
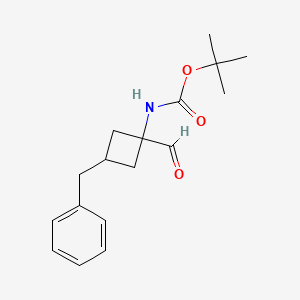
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid](/img/structure/B13563357.png)
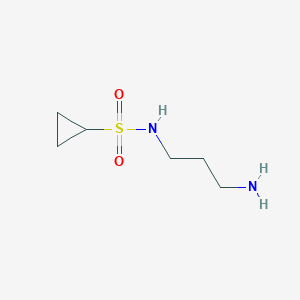
![tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate](/img/structure/B13563369.png)
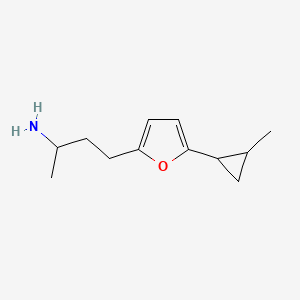
![1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine](/img/structure/B13563372.png)
![[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine](/img/structure/B13563377.png)
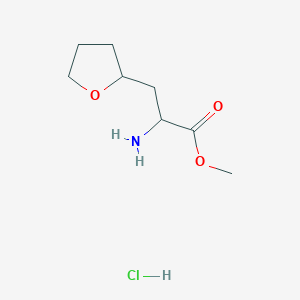
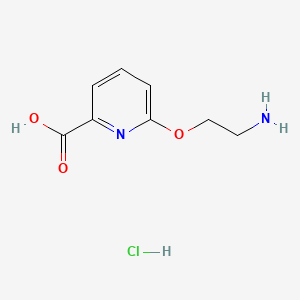
![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
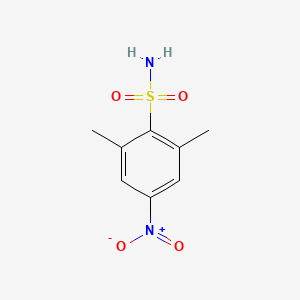
![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
